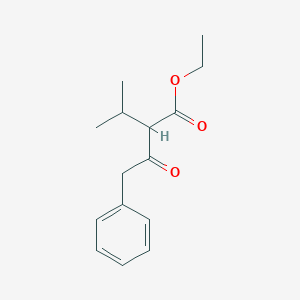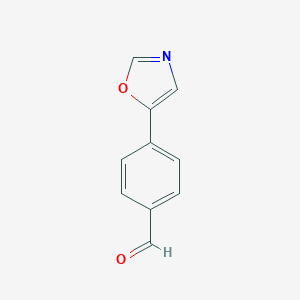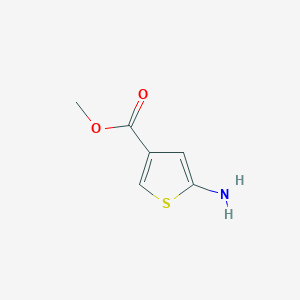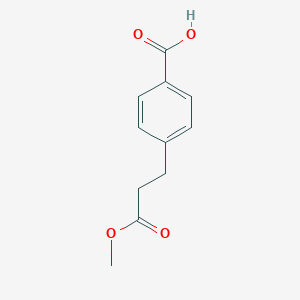
4-(3-Methoxy-3-oxopropyl)benzoic acid
概要
説明
Synthesis Analysis
The synthesis of compounds structurally related to 4-(3-Methoxy-3-oxopropyl)benzoic acid often involves condensation reactions, as demonstrated in the synthesis of related benzoic acid derivatives. For instance, the synthesis of 2-methoxy-benzoic acid derivatives involves condensation reactions with specific chlorides, characterized by 1H NMR and MS spectra, and detailed through crystal structure analysis by single-crystal X-ray diffraction (Zhao et al., 2010). Similarly, the synthesis of lanthanide 4-benzyloxy benzoates shows the influence of substituents on the luminescent properties of the compounds, indicating the importance of synthesis strategy on the functional attributes of the derivatives (S. Sivakumar et al., 2010).
Molecular Structure Analysis
The molecular structure of alkoxy-benzoic acids, including those similar to 4-(3-Methoxy-3-oxopropyl)benzoic acid, is influenced by their alkoxy substituents. The crystalline structure and packing arrangements of these compounds are significantly affected by hydrogen bonding and C–H⋯π interactions (Pablo A. Raffo et al., 2014).
Chemical Reactions and Properties
Selective para metalation reactions of compounds structurally related to 4-(3-Methoxy-3-oxopropyl)benzoic acid highlight the reactivity of such molecules. The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation, facilitating further chemical transformations (Surajit Sinha et al., 2000).
Physical Properties Analysis
Investigations into the liquid crystalline behavior of benzoic acid derivatives, including methoxyazobenzene-containing compounds, reveal the impact of molecular design on physical properties. These studies emphasize the role of intermolecular hydrogen bonding and the design of molecular structure in determining the physical characteristics of these compounds (B. Bing, 2006).
Chemical Properties Analysis
The synthesis, characterization, and investigation of novel benzoic acid derivatives, such as those containing azo-benzene groups, provide insights into the chemical properties of these compounds. Spectroscopic techniques, including 1H and 13C NMR, UV–VIS, and IR spectroscopy, are utilized to explore the acid-base dissociation and azo-hydrazone tautomerism in solution, offering a comprehensive understanding of the chemical behavior of these molecules (T. Baul et al., 2009).
科学的研究の応用
Salicylic acid (SA) derivatives, including 4-(3-Methoxy-3-oxopropyl)benzoic acid, have been extensively studied for their potential in various scientific applications. These compounds are known for their significant anti-inflammatory and analgesic activities, primarily through the inhibition of cyclooxygenase (COX). Despite the gastric toxicity induced by most salicylic acid derivative compounds, their affordability and additional benefits, such as preventing platelet aggregation, make them subjects of continuous research (Yudy Tjahjono et al., 2022).
Potential Applications Beyond Pharmacology
4-(3-Methoxy-3-oxopropyl)benzoic acid derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Their roles in modulating enzyme activity, protein dynamics, and transcription factors involved in various diseases demonstrate their potential beyond traditional pharmacological applications. These compounds have shown promise in treating conditions such as diabetes, cardiovascular diseases, and cancer, and possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties (Cheemanapalli Srinivasulu et al., 2018).
Environmental and Ecotoxicological Considerations
The environmental fate and impact of 4-(3-Methoxy-3-oxopropyl)benzoic acid derivatives, similar to other benzophenone compounds like BP-3, raise concerns about their ecological safety. Studies have identified these compounds in various environmental matrices, indicating their widespread distribution and potential ecological risks. The persistence and bioaccumulation potential of these derivatives necessitate a careful evaluation of their environmental impact, particularly in aquatic ecosystems (Sujin Kim & Kyungho Choi, 2014).
特性
IUPAC Name |
4-(3-methoxy-3-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYXTBQUPCLKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-oxopropyl)benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

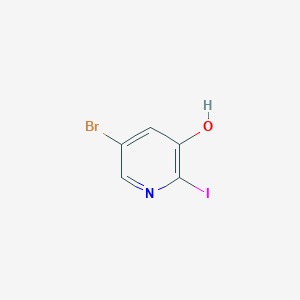

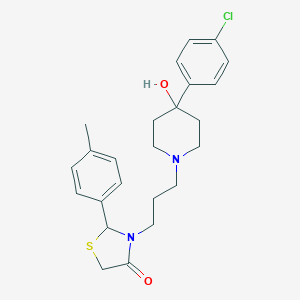
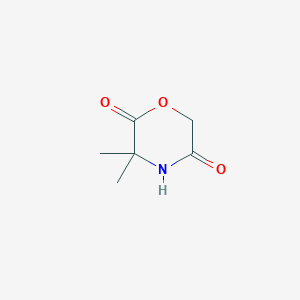
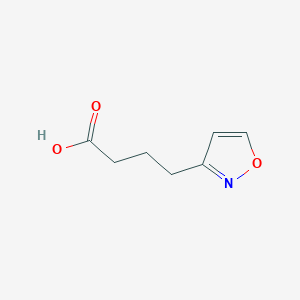
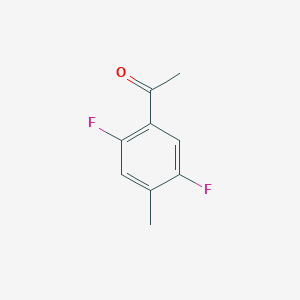
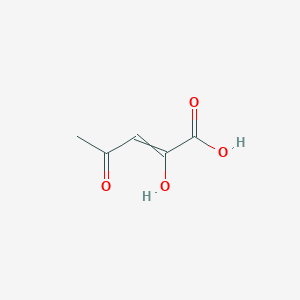
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
